molecular formula C17H18N4O B4462054 N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine

N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine

Cat. No. B4462054
M. Wt: 294.35 g/mol
InChI Key: YIGLCCJCWVPZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and is known to inhibit the activity of fibroblast growth factor receptor (FGFR) tyrosine kinase.

Mechanism of Action

N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine inhibits the activity of FGFR tyrosine kinase by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. In addition, N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it inhibits the activity of FGFR tyrosine kinase, leading to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. In addition, N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels. In animal models of neurodegenerative diseases, N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and by improving cognitive function.

Advantages and Limitations for Lab Experiments

N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use. N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine has low solubility in water, which can make it difficult to work with in certain experiments. In addition, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine. One area of research is the development of more potent and selective inhibitors of FGFR tyrosine kinase, which could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the investigation of the potential use of N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, there is growing interest in the use of N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine for the treatment of neurodegenerative diseases, and further research is needed to explore its potential in this area.

Scientific Research Applications

N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of FGFR tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N~2~-(4-methoxybenzyl)-N~4~-methyl-2,4-quinazolinediamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

2-N-[(4-methoxyphenyl)methyl]-4-N-methylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-18-16-14-5-3-4-6-15(14)20-17(21-16)19-11-12-7-9-13(22-2)10-8-12/h3-10H,11H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGLCCJCWVPZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.